molecular formula C18H29F6N2OP B13888948 (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B13888948
M. Wt: 434.4 g/mol
InChI Key: NTQWYGMQOMHOQG-UHFFFAOYSA-N
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Description

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a mesityl group, and an imidazolium ion, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hydroxy Group: This can be achieved through the oxidation of a suitable precursor using reagents such as potassium permanganate or chromium trioxide.

    Introduction of the Mesityl Group: This step involves the alkylation of an imidazole derivative with mesityl chloride under basic conditions.

    Formation of the Imidazolium Ion:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazolium ion can be reduced to an imidazole under reducing conditions.

    Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Imidazole derivatives.

    Substitution: Nitrated or halogenated mesityl derivatives.

Scientific Research Applications

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) has several applications in scientific research:

    Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the imidazolium ion can interact with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-phenyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
  • (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-tolyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Uniqueness

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C18H29F6N2OP

Molecular Weight

434.4 g/mol

IUPAC Name

4-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate

InChI

InChI=1S/C18H29N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h9-10,12-13,17,21H,6-8,11H2,1-5H3;/q+1;-1

InChI Key

NTQWYGMQOMHOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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